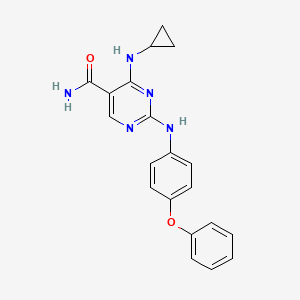
S(-)-Cyanopindolol (hemifumarate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S(-)-Cyanopindolol (hemifumarate) is a beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as hypertension and arrhythmias. This compound is known for its ability to block the effects of adrenaline on the heart, thereby reducing heart rate and blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S(-)-Cyanopindolol (hemifumarate) typically involves multiple steps, starting with the preparation of the cyanopindolol base. The process may include the following steps:
Formation of the Cyanopindolol Base: This involves the reaction of pindolol with cyanogen bromide in the presence of a suitable base.
Formation of the Hemifumarate Salt: The cyanopindolol base is then reacted with fumaric acid to form the hemifumarate salt.
Industrial Production Methods: In an industrial setting, the synthesis of S(-)-Cyanopindolol (hemifumarate) is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: S(-)-Cyanopindolol (hemifumarate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with new substituents at specific positions.
Scientific Research Applications
S(-)-Cyanopindolol (hemifumarate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on beta-adrenergic receptors and its potential use in treating various cardiovascular conditions.
Medicine: Investigated for its therapeutic potential in managing hypertension, arrhythmias, and other cardiovascular diseases.
Industry: Employed in the development of pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
S(-)-Cyanopindolol (hemifumarate) exerts its effects by blocking beta-adrenergic receptors, which are normally stimulated by adrenaline and noradrenaline. By inhibiting these receptors, the compound reduces heart rate, blood pressure, and myocardial oxygen consumption. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the regulation of cardiac function and vascular tone.
Comparison with Similar Compounds
Propranolol
Metoprolol
Atenolol
Bisoprolol
Nebivolol
Properties
Molecular Formula |
C20H25N3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C16H21N3O.C4H4O4/c1-16(2,3)18-10-13(20)7-11-5-4-6-15-14(11)8-12(9-17)19-15;5-3(6)1-2-4(7)8/h4-6,8,13,18-20H,7,10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 |
InChI Key |
IOZROHWNOAFEMY-QDSMGTAFSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-19-[[(2R)-3,3-dimethyl-2-(methylamino)butanoyl]amino]-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B15351647.png)

![dibenzyl [(1S,2S,4S,5S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate](/img/structure/B15351661.png)








